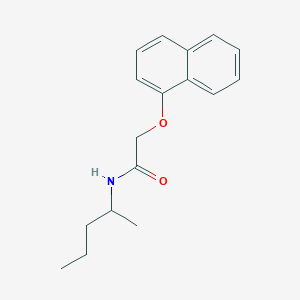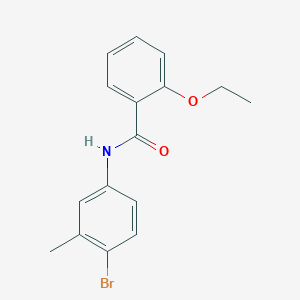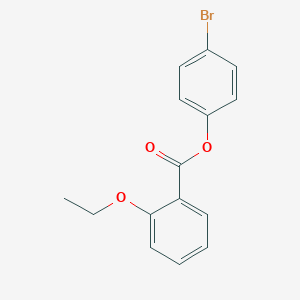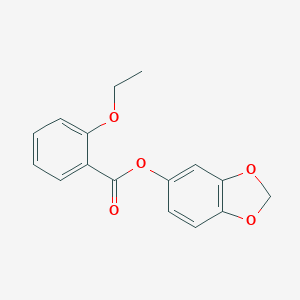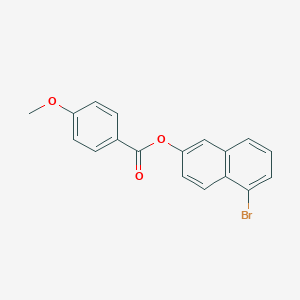
5-Bromo-2-naphthyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-naphthyl 4-methoxybenzoate is a chemical compound that is widely used in scientific research applications. It is a derivative of naphthalene and benzoic acid, and its molecular formula is C18H13BrO3. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, chemistry, and biology.
作用機序
The mechanism of action of 5-Bromo-2-naphthyl 4-methoxybenzoate is based on its ability to undergo a chemical reaction with free radicals and reactive oxygen species. When exposed to these species, the compound undergoes a chemical reaction that results in the production of a fluorescent product. This fluorescence can be detected using various techniques, such as fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can have beneficial effects on cognitive function. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals and reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using 5-Bromo-2-naphthyl 4-methoxybenzoate in lab experiments is its high sensitivity and selectivity for detecting free radicals and reactive oxygen species. This compound can detect these species at very low concentrations, making it a useful tool for studying oxidative stress in living cells. However, one limitation of using this compound is its potential toxicity to living cells. Careful dosing and exposure time must be considered to avoid any adverse effects on the cells being studied.
将来の方向性
There are many future directions for the use of 5-Bromo-2-naphthyl 4-methoxybenzoate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which is a target for the treatment of Alzheimer's disease. Another potential application is in the development of new fluorescent probes for imaging living cells. The sensitivity and selectivity of this compound make it a promising candidate for this application. Finally, this compound could be used in the development of new antioxidant therapies for the treatment of various diseases, such as cancer and cardiovascular disease.
In conclusion, 5-Bromo-2-naphthyl 4-methoxybenzoate is a versatile compound with a wide range of scientific research applications. Its sensitivity and selectivity for detecting free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress in living cells. Its potential applications in the development of new drugs and therapies make it an exciting area of research for the future.
合成法
The synthesis of 5-Bromo-2-naphthyl 4-methoxybenzoate involves the reaction between 5-bromo-2-naphthol and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of this synthesis method is typically high, and the purity of the final product can be easily controlled.
科学的研究の応用
5-Bromo-2-naphthyl 4-methoxybenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting the presence of free radicals and reactive oxygen species in living cells. It is also used as a fluorescent tag for labeling proteins and other biological molecules. In addition, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
分子式 |
C18H13BrO3 |
|---|---|
分子量 |
357.2 g/mol |
IUPAC名 |
(5-bromonaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H13BrO3/c1-21-14-7-5-12(6-8-14)18(20)22-15-9-10-16-13(11-15)3-2-4-17(16)19/h2-11H,1H3 |
InChIキー |
KEUWAKNRSASLEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



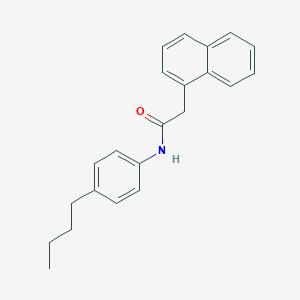
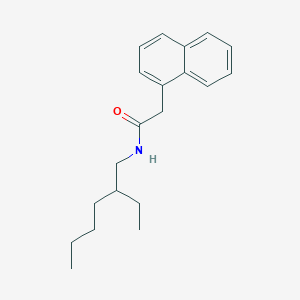
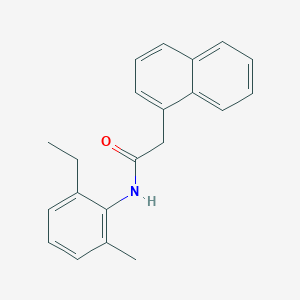
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
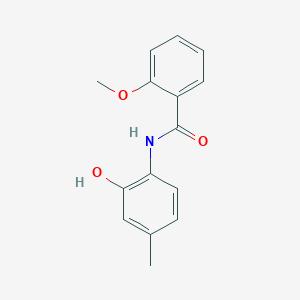
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

